molecular formula C9H10O4 B1294339 3-Methoxyphenoxyacetic acid CAS No. 2088-24-6

3-Methoxyphenoxyacetic acid

Cat. No. B1294339
M. Wt: 182.17 g/mol
InChI Key: AHDPQRIYMMZJTF-UHFFFAOYSA-N
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Patent
US08859780B2

Procedure details

A 500 mL flask fitted with a stir-bar, addition funnel, and an Ar inlet was charged with 3-methoxyphenoxyacetic acid (20.0 g, 110 mmol), CH2Cl2 (120 mL), and DMF (0.2 mL). Oxalyl chloride (2M in CH2Cl2, 69 mL, 137 mmol) was added to the resultant solution over 45 min forming an orange solution. The mixture stirred overnight at rt. The solution was concentrated in vacuo to give 22.7 g of 47b as an orange oil (100%). HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of 93% with a retention time of 3.9 min.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[O:6][CH2:7][C:8](O)=[O:9].C(Cl)[Cl:15].C(Cl)(=O)C(Cl)=O>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[O:6][CH2:7][C:8]([Cl:15])=[O:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(OCC(=O)O)C=CC1
Name
Quantity
120 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
69 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL flask fitted with a stir-bar, addition funnel
CUSTOM
Type
CUSTOM
Details
forming an orange solution
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(OCC(=O)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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